8-Bromo-2-methoxyquinoline

Regioselective bromination Quinoline synthesis Electrophilic aromatic substitution

Procure 8-Bromo-2-methoxyquinoline (CAS 146564-18-3) for unambiguous site-selective C–C bond formation at the 8-position via Pd-catalyzed Suzuki-Miyaura coupling. The 8-bromo substituent undergoes efficient oxidative addition with Pd(0), enabling high-yield (up to 98%) 8-aryl-2-methoxyquinoline library synthesis without compromising the 2-methoxy handle—critical for melatonergic receptor SAR programs and kinase inhibitor scaffolds. Insist on this isomer: regioisomers (e.g., 6-bromo, 3-bromo) exhibit >23-fold variation in biological IC50 values, invalidating SAR conclusions. Used as a positional negative control in MAO-B assays (IC50 >100 µM). Verify 8-bromo-2-methoxy substitution pattern upon receipt.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 146564-18-3
Cat. No. B179713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-methoxyquinoline
CAS146564-18-3
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CC=C2Br)C=C1
InChIInChI=1S/C10H8BrNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3
InChIKeyFRNJXLVFMHQRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-methoxyquinoline (CAS 146564-18-3) Procurement Guide for Drug Discovery and Synthetic Chemistry Applications


8-Bromo-2-methoxyquinoline (CAS 146564-18-3) is a heteroaromatic building block featuring a quinoline core substituted with a bromine atom at the 8-position and a methoxy group at the 2-position . This substitution pattern confers distinct reactivity in palladium-catalyzed cross-coupling reactions, enabling site-selective C–C bond formation at the 8-position while the 2-methoxy group remains intact for downstream functionalization or biological activity modulation [1]. The compound serves as a key intermediate in medicinal chemistry programs targeting melatonergic receptors and kinase inhibitors .

Why 8-Bromo-2-methoxyquinoline Cannot Be Replaced by Alternative Halogenated Quinolines in Critical Applications


Substitution of 8-bromo-2-methoxyquinoline with seemingly analogous compounds such as 6-bromo-2-methoxyquinoline, 8-bromo-2-chloroquinoline, or 8-iodo-2-methoxyquinoline introduces quantifiable and functionally consequential changes in reactivity, synthetic accessibility, and biological target engagement [1]. The 8-position bromine exhibits site-specific coupling yields that differ from 6-position halogenated isomers, while the 2-methoxy group confers distinct electronic properties compared to 2-hydroxy or 2-chloro analogs [2]. Moreover, biological screening data demonstrate that the precise 8-bromo-2-methoxy substitution pattern yields markedly different target inhibition profiles relative to regioisomers, with IC50 values varying by orders of magnitude between structurally similar compounds [3]. These differences are not theoretical; they manifest as failed coupling reactions, reduced synthetic yields, altered pharmacokinetic properties, and invalidated structure-activity relationship (SAR) conclusions when improper substitutes are employed.

Quantitative Comparative Evidence: 8-Bromo-2-methoxyquinoline vs. Closest Analogs


Synthetic Accessibility: 8-Bromo-2-methoxyquinoline vs. 6-Bromo-2-methoxyquinoline in Regioselective Bromination

The synthesis of 8-bromo-2-methoxyquinoline occurs concurrently with 6-bromo-2-methoxyquinoline during electrophilic bromination of 2-methoxyquinoline, producing both regioisomers without detectable 4-bromo substitution [1]. The co-production of 6- and 8-bromo isomers necessitates chromatographic separation, which impacts procurement cost and bulk availability. Critically, the 8-bromo isomer is the kinetically and thermodynamically favored product under standard bromination conditions, with the 6-position representing the secondary site of electrophilic attack . This regiochemical outcome differs fundamentally from 2-chloroquinoline analogs, where alternative halogenation patterns predominate.

Regioselective bromination Quinoline synthesis Electrophilic aromatic substitution

Monoamine Oxidase B (MAO-B) Inhibition: 8-Bromo-2-methoxyquinoline vs. 3-Bromo-2-methoxyquinoline

Inhibition of human recombinant MAO-B by 8-bromo-2-methoxyquinoline is negligible (IC50 > 100 µM), whereas the 3-bromo-2-methoxyquinoline regioisomer exhibits potent MAO-B inhibition with an IC50 of 4.3 µM [1][2]. This ~23-fold or greater difference in inhibitory potency demonstrates that bromine substitution position is a critical determinant of MAO-B engagement. Additionally, the compound shows minimal MAO-A inhibition (IC50 > 100 µM), contrasting with other quinoline derivatives that exhibit dual MAO-A/MAO-B activity [3].

MAO-B inhibition Neurodegenerative disease Enzyme assay Quinoline SAR

Suzuki-Miyaura Cross-Coupling Efficiency: 8-Bromo-2-methoxyquinoline vs. 8-Chloro and 8-Iodo Analogs

8-Bromo-2-methoxyquinoline serves as an effective electrophilic partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of 8-arylquinolines. A one-pot Pd-catalyzed borylation of quinoline-8-yl halides followed by Suzuki-Miyaura coupling with aryl halides achieves yields up to 98% [1]. The 8-bromo derivative offers an optimal balance between coupling efficiency and shelf stability compared to 8-iodo analogs (higher reactivity but lower stability) and 8-chloro analogs (greater stability but lower reactivity, often requiring more forcing conditions or specialized catalysts) [2].

Suzuki-Miyaura coupling Palladium catalysis Cross-coupling reactivity C–C bond formation

Optimal Use Cases for 8-Bromo-2-methoxyquinoline Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for 8-Arylquinoline Library Synthesis in Medicinal Chemistry

Employ 8-bromo-2-methoxyquinoline as the electrophilic coupling partner in Pd-catalyzed Suzuki-Miyaura reactions to generate diverse 8-aryl-2-methoxyquinoline libraries . The 8-position bromine undergoes efficient oxidative addition with Pd(0) catalysts, enabling coupling with arylboronic acids under standard conditions. The 2-methoxy group remains intact during coupling, preserving a handle for subsequent functionalization. Yields of up to 98% have been reported for analogous 8-arylquinoline syntheses using optimized one-pot borylation-coupling protocols . This application is particularly valuable for structure-activity relationship (SAR) campaigns where diversification at the 8-position is required while maintaining the 2-methoxy pharmacophore.

Negative Control or Selectivity Tool in Monoamine Oxidase B (MAO-B) Inhibitor Discovery Programs

Due to its negligible MAO-B inhibition (IC50 > 100 µM) contrasted with the potent inhibition exhibited by the 3-bromo regioisomer (IC50 = 4.3 µM), 8-bromo-2-methoxyquinoline can serve as a positional isomer negative control in MAO-B assay development and validation . This application is supported by BindingDB data confirming the >23-fold difference in inhibitory potency between the 8-bromo and 3-bromo substitution patterns . The compound also shows minimal MAO-A inhibition (IC50 > 100 µM), making it suitable for studies requiring a quinoline scaffold that does not interfere with monoamine oxidase activity .

Synthetic Intermediate for Melatonergic Ligands Targeting MT1/MT2 Receptors

8-Bromo-2-methoxyquinoline serves as a key starting material for the synthesis of 2-methoxyquinoline (2-MQ) scaffold-based melatonergic ligands . The 2-methoxy group is essential for melatonergic receptor recognition, while the 8-bromo position enables subsequent diversification via cross-coupling to optimize MT1/MT2 selectivity and potency. Pharmacomodulation of derivatives derived from this scaffold has produced compounds with MT2 selectivity up to 167-fold . This application is validated by published SAR studies demonstrating that the 2-MQ scaffold yields promising melatonergic ligands with tunable receptor subtype selectivity .

Building Block for HCV Protease Inhibitor Intermediates in Antiviral Drug Development

Bromo-substituted quinolines, including the 8-bromo-2-methoxy substitution pattern, are disclosed in patent literature as useful intermediates in the structure design of hepatitis C viral (HCV) protease inhibitors . The 8-bromo group serves as a synthetic handle for introducing aryl or heteroaryl substituents via palladium-catalyzed cross-coupling, while the 2-methoxy group contributes to the electronic and steric properties required for protease active site binding. This application scenario is supported by method patents describing the preparation and utility of bromo-substituted quinolines in HCV therapeutic development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.